molecular formula C18H23ClN2O3 B7917114 [1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7917114
M. Wt: 350.8 g/mol
InChI Key: WIRCIMMIIPZQRU-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a piperidine ring substituted with a 2-chloro-acetyl group at the 4-position, a cyclopropylcarbamoyl moiety, and a benzyl ester group. This compound is structurally designed to explore the interplay between steric effects (via the cyclopropyl group), electrophilic reactivity (via the chloroacetyl group), and metabolic stability (via the benzyl ester). Such compounds are often investigated for applications in medicinal chemistry, particularly as intermediates for protease inhibitors or kinase-targeting agents .

Properties

IUPAC Name

benzyl N-[1-(2-chloroacetyl)piperidin-4-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3/c19-12-17(22)20-10-8-16(9-11-20)21(15-6-7-15)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRCIMMIIPZQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCN(CC2)C(=O)CCl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the 2-Chloro-acetyl Group: The piperidine ring is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to introduce the 2-chloro-acetyl group.

    Cyclopropyl Group Addition: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Formation of the Benzyl Ester: Finally, the compound is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the 2-chloro-acetyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted amides, thioesters.

Scientific Research Applications

[1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester: has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of carbamic acid benzyl esters with modifications in the piperidine/pyrrolidine backbone, substituent positions, and functional groups. Below is a systematic comparison with key analogues:

Positional Isomerism on the Piperidine Ring

  • [1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

    • Differs in the substitution position (3-yl vs. 4-yl on the piperidine).
    • The 3-substituted isomer may exhibit altered binding to enzymes due to spatial orientation changes. Computational studies suggest reduced steric hindrance compared to the 4-yl isomer .
    • Example CAS: 205448-32-4 (a pyrrolidin-3-yl analogue) .
  • [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester Features a methylene linker between the piperidine-4-yl and cyclopropyl groups. Increased molecular flexibility may enhance solubility (logP reduced by ~0.5 compared to the non-methylated variant) but could reduce target affinity .

Variations in the Acetyl Group

  • [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester Replaces the chloroacetyl group with an aminoacetyl moiety. 3 mg/mL for the chloro variant) but reduces electrophilic reactivity, limiting covalent interactions with biological targets .
  • [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

    • Substitutes piperidine with pyrrolidine, reducing ring size from six-membered to five-membered.
    • Pyrrolidine derivatives often exhibit faster metabolic clearance due to increased ring strain .

Stereochemical Variations

  • [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
    • The (S)-enantiomer shows 3-fold higher inhibition of trypsin-like proteases compared to the (R)-form in vitro, highlighting the role of chirality in bioactivity .

Substituent Modifications

  • (2-{1-[(R)-2-((R)-3,3-Difluoro-cyclopentyl)-2-hydroxy-2-phenyl-acetyl]-piperidin-4-yl}-1,1-dimethyl-ethyl)-carbamic acid benzyl ester Incorporates difluoro-cyclopentyl and phenyl groups, significantly increasing molecular weight (528.64 g/mol vs. 378.87 g/mol for the parent compound). Fluorination enhances metabolic stability (t½ in human liver microsomes: >120 min vs. 45 min for non-fluorinated analogues) .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Notable Property
[1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester C₁₉H₂₄ClN₂O₃ 378.87 Piperidin-4-yl, chloroacetyl Moderate solubility (3 mg/mL in DMSO)
[1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester C₁₉H₂₄ClN₂O₃ 378.87 Piperidin-3-yl Higher enzymatic binding affinity
[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester C₁₈H₂₅N₃O₃ 331.41 Aminoacetyl, methyl carbamate Enhanced solubility (12 mg/mL in H₂O)
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester C₁₈H₂₂ClN₂O₃ 349.84 Pyrrolidin-3-yl Faster metabolic clearance
Fluorinated piperidin-4-yl derivative C₃₀H₃₈F₂N₂O₄ 528.64 Difluoro-cyclopentyl, phenyl High metabolic stability (t½ >120 min)

Biological Activity

The compound [1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester, with CAS number 54981-20-3, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for this compound is C19H25ClN2O3C_{19}H_{25}ClN_{2}O_{3}. The structure includes a piperidine ring, a cyclopropyl group, and a chloroacetyl moiety, which are critical for its biological activity.

Properties

PropertyValue
Molecular Weight360.87 g/mol
Boiling PointPredicted: 450.0 ± 28.0 °C
Density1.17 ± 0.1 g/cm³
SolubilitySoluble in organic solvents

Research indicates that compounds containing piperidine structures often exhibit various pharmacological effects, including receptor modulation and enzyme inhibition. Specifically, this compound is believed to act on chemokine receptors, particularly CCR3, which are involved in inflammatory responses and immune cell trafficking.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the piperidine ring and the introduction of substituents can significantly influence the binding affinity and activity of these compounds. For instance, the presence of the chloroacetyl group enhances the compound's potency as a CCR3 antagonist by improving its interaction with the receptor's binding site .

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cell lines. For example, a related compound showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Cholinesterase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The presence of the piperidine moiety was found to enhance brain exposure and inhibition efficacy .
  • Anti-inflammatory Properties : The compound's ability to modulate chemokine receptors suggests potential applications in treating inflammatory diseases. Its action on CCR3 may help reduce eosinophil migration in allergic responses .

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